molecular formula C16H9BrClNO2 B1596972 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 351327-32-7

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No. B1596972
CAS RN: 351327-32-7
M. Wt: 362.6 g/mol
InChI Key: DLRGQCSCQAFQBF-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351327-32-7 . It has a molecular weight of 362.61 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.61 . It should be stored at a temperature of 28 C . More specific physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

  • Antimicrobial and Antimalarial Agents : A study discusses the synthesis of derivatives from 6-bromo-2-chloroquinolin-3-carbaldehyde, closely related to the compound . These derivatives showed promising antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

  • In Vitro Antimalarial Activity : Another research focused on thieno[3,4-c]quinoline derivatives, which include chloro compounds similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, demonstrating significant in vitro antimalarial activity (Görlitzer et al., 2006).

Cancer Research

  • Cytotoxic Activity and Cancer Research : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which have structural similarities with the compound , have been synthesized and tested for cytotoxic activity against various carcinoma cell lines, showing significant anticancer activity (Bhatt et al., 2015).

Antibacterial Activity

  • Antibacterial Activity : Novel quinolone derivatives, closely related to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been synthesized and shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Kumar et al., 2014).

  • Quinoline Derivatives as Antibacterial Agents : Research into new quinoline derivatives, which share structural features with the compound of interest, revealed antimicrobial properties against different microorganisms, highlighting their potential as antibacterial agents (Kumar & Kumar, 2021).

Photophysical Studies

  • Photophysical Properties Study : Studies on azole-quinoline-based fluorophores, which include carboxylic acid derivatives similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been conducted to understand their photophysical behaviors, potentially relevant for material science and optical applications (Padalkar & Sekar, 2014).

Future Directions

While the specific future directions for “6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid” are not mentioned in the sources retrieved, quinoline derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGQCSCQAFQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362463
Record name 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid

CAS RN

351327-32-7
Record name 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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